

# Infigratinib for Achondroplasia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fgfr3-IN-9 |           |
| Cat. No.:            | B12375676  | Get Quote |

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of Infigratinib, a promising investigational therapy for achondroplasia. This guide details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols from pivotal studies.

# Introduction to Achondroplasia and the Role of FGFR3

Achondroplasia, the most common form of dwarfism, is an autosomal dominant genetic disorder. It is characterized by disproportionate short stature, with short limbs, a relatively long and narrow trunk, and macrocephaly with frontal bossing. The underlying cause of over 99% of achondroplasia cases is a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.

The specific G380R mutation in the transmembrane domain of the FGFR3 protein leads to its constitutive activation. This overactive receptor negatively regulates endochondral ossification, the process by which bone tissue is created from cartilage, particularly in the long bones. The downstream signaling cascade from the activated FGFR3 receptor inhibits the proliferation and differentiation of chondrocytes in the growth plates, ultimately leading to impaired bone growth.

## **Infigratinib: A Targeted FGFR3 Inhibitor**







Infigratinib (formerly BGJ398) is an orally bioavailable, selective, small-molecule tyrosine kinase inhibitor that targets FGFR1, FGFR2, and FGFR3. By binding to the ATP-binding pocket of the FGFR3 kinase domain, Infigratinib blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. This targeted inhibition aims to normalize the excessive signaling caused by the FGFR3 mutation in achondroplasia, thereby promoting chondrocyte proliferation and differentiation and restoring more typical bone growth.

#### **Mechanism of Action**

The constitutively active FGFR3 receptor in achondroplasia triggers downstream signaling cascades, primarily the RAS-MAPK and STAT1 pathways, which inhibit chondrocyte proliferation and maturation. Infigratinib acts as an ATP-competitive inhibitor at the intracellular tyrosine kinase domain of FGFR3. This blockade prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its activation and the subsequent phosphorylation of downstream signaling molecules. The intended therapeutic effect is the reduction of the inhibitory signals on chondrocyte activity, allowing for the partial restoration of endochondral bone growth.





Click to download full resolution via product page

Figure 1: Infigratinib's Mechanism of Action on the FGFR3 Signaling Pathway.

#### **Preclinical Research**

Infigratinib has been evaluated in a preclinical mouse model of achondroplasia (Fgfr3Y367C/+), which carries a mutation analogous to a common human FGFR3 mutation causing achondroplasia. These studies have demonstrated a dose-dependent improvement in skeletal parameters.

# **Preclinical Study Data**

The following table summarizes the key quantitative findings from a preclinical study of Infigratinib in the Fgfr3Y367C/+ mouse model.[1][2]



| Dose Group<br>(Subcutaneous,<br>daily for 15 days) | Improvement in<br>Upper Limb Bone<br>Length | Improvement in<br>Lower Limb Bone<br>Length | Improvement in<br>Foramen Magnum<br>Size |
|----------------------------------------------------|---------------------------------------------|---------------------------------------------|------------------------------------------|
| 0.2 mg/kg/day                                      | Data not specified                          | Data not specified                          | Data not specified                       |
| 0.5 mg/kg/day                                      | 7% - 14%                                    | 10% - 17%                                   | 12%                                      |
| 1.0 mg/kg<br>(intermittent, every 3<br>days)       | Data not specified                          | Data not specified                          | Data not specified                       |

Data presented as a percentage improvement compared to vehicle-treated mutant mice. All improvements at the 0.5 mg/kg/day dose were statistically significant (p < 0.01).[1]

## **Preclinical Experimental Protocol**

Animal Model: The Fgfr3Y367C/+ mouse model, which mimics the phenotype of human achondroplasia, was used.[1]

Treatment Administration: Infigratinib was administered via subcutaneous injections.[3]

Dosing Regimen: Mice were treated with daily doses of 0.2 mg/kg or 0.5 mg/kg, or an intermittent dose of 1 mg/kg every 3 days. Treatment began at postnatal day 1 and continued for 15 days.[3]

#### Assessments:

- Skeletal Analysis: Measurements of bone length (upper and lower limbs) and the foramen magnum were conducted.[1]
- Histology: The organization of the hypertrophic zone of the growth plate was examined to assess the effect of Infigratinib on chondrocyte differentiation.
- Toxicity: The general health and any signs of toxicity in the treated mice were monitored. No apparent toxicity was noted at the tested doses.[1]





Click to download full resolution via product page

Figure 2: Experimental Workflow for the Preclinical Evaluation of Infigratinib.

## **Clinical Research: The PROPEL Program**

The clinical development of Infigratinib for achondroplasia is being conducted through the PROPEL program, which includes an observational study (PROPEL) and a Phase 2 interventional study (PROPEL 2).

## **PROPEL 2 Clinical Trial Data**



The PROPEL 2 study is a Phase 2, open-label, dose-escalation and dose-expansion trial designed to evaluate the safety and efficacy of oral Infigratinib in children with achondroplasia. The primary efficacy endpoint is the change from baseline in annualized height velocity (AHV). The following table summarizes the key efficacy data from the different dose cohorts of the PROPEL 2 trial.[1][4][5]

| Cohort      | Dose (oral, daily)               | Mean Change from<br>Baseline in AHV<br>(cm/year) | Timepoint |
|-------------|----------------------------------|--------------------------------------------------|-----------|
| Cohorts 1-3 | 0.016, 0.032, 0.064<br>mg/kg/day | Not statistically significant                    | -         |
| Cohort 4    | 0.128 mg/kg/day                  | +1.52                                            | -         |
| Cohort 5    | 0.25 mg/kg/day                   | +2.51                                            | 12 months |
| Cohort 5    | 0.25 mg/kg/day                   | +2.50                                            | 18 months |

In Cohort 5, the mean change from baseline in height Z-score was +0.54 (p<0.001) at 18 months, and there was a statistically significant improvement in body proportionality.[1] No treatment-related serious adverse events were reported in Cohort 5.

## **PROPEL 2 Clinical Trial Protocol**

Study Design: A Phase 2, prospective, open-label, dose-escalation, and dose-expansion study. [4]

Participant Population: Children aged 3 to 11 years with a clinical and molecular diagnosis of achondroplasia who have completed at least 6 months in the PROPEL observational study.[4]

Dosing Regimen: The study consists of five sequential dose-escalation cohorts, with daily oral administration of Infigratinib at doses ranging from 0.016 mg/kg to 0.25 mg/kg.

#### **Primary Endpoints:**

- Safety: Incidence of treatment-emergent adverse events.[4]
- Efficacy: Change from baseline in annualized height velocity (AHV).[4]



#### **Secondary Endpoints:**

- Change from baseline in height Z-score.
- Change from baseline in upper-to-lower body segment ratio.
- Pharmacokinetics of Infigratinib.[4]





Click to download full resolution via product page

Figure 3: PROPEL 2 Clinical Trial Workflow.

### Conclusion

Infigratinib represents a targeted therapeutic approach for achondroplasia by directly inhibiting the overactive FGFR3, the root cause of the condition. Preclinical studies in a relevant mouse model have demonstrated its potential to improve skeletal growth. Furthermore, Phase 2 clinical trial data has shown a dose-dependent increase in annualized height velocity in children with achondroplasia, with a favorable safety profile at the doses tested. Ongoing and future clinical studies will be crucial in further defining the long-term efficacy and safety of Infigratinib as a potential treatment for achondroplasia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bridgebio.com [bridgebio.com]
- 2. Infigratinib: Clinical Trial Results Update for Achondroplasia Beyond Achondroplasia [beyondachondroplasia.org]
- 3. contemporarypediatrics.com [contemporarypediatrics.com]
- 4. Results from the PROPEL 2 dose-finding study: oral infigratinib leads to significant increases in height velocity with good tolerability in children with achondroplasia | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 5. BridgeBio Reports Sustained Phase 2 Results of Infigratinib for Achondroplasia and ACCEL Consent for Hypochondroplasia [synapse.patsnap.com]
- To cite this document: BenchChem. [Infigratinib for Achondroplasia: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375676#fgfr3-in-9-and-achondroplasia-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com